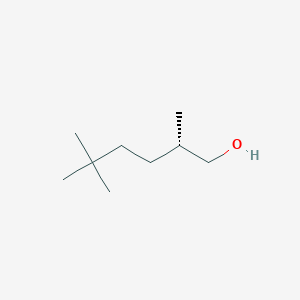
(2S)-2,5,5-Trimethylhexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5,5-Trimethylhexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain The compound is chiral, with the (2S) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,5,5-Trimethylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2,5,5-Trimethylhexan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and allows for the large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde, (2S)-2,5,5-Trimethylhexanal, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form (2S)-2,5,5-Trimethylhexane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: (2S)-2,5,5-Trimethylhexanal
Reduction: (2S)-2,5,5-Trimethylhexane
Substitution: (2S)-2,5,5-Trimethylhexyl chloride
Scientific Research Applications
(2S)-2,5,5-Trimethylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reference standard in stereochemical studies.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,5,5-Trimethylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s chiral nature also plays a role in its selective interactions with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
- (2R)-2,5,5-Trimethylhexan-1-ol
- 2,5,5-Trimethylhexan-2-ol
- 2,5,5-Trimethylhexane
Comparison:
(2R)-2,5,5-Trimethylhexan-1-ol: This enantiomer has the same molecular formula but a different spatial arrangement of atoms, leading to different interactions with chiral environments.
2,5,5-Trimethylhexan-2-ol: This isomer has the hydroxyl group attached to a different carbon atom, resulting in distinct chemical and physical properties.
2,5,5-Trimethylhexane:
(2S)-2,5,5-Trimethylhexan-1-ol stands out due to its specific chiral configuration and the presence of a hydroxyl group, which imparts unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
(2S)-2,5,5-trimethylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGABCTADSMHF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)
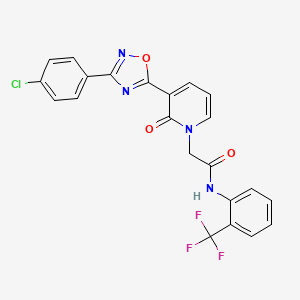
![5-[(2,5-dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2515782.png)
![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)
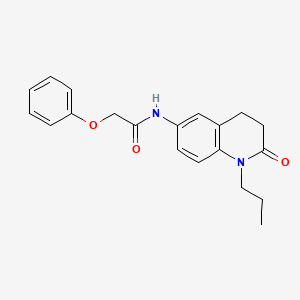

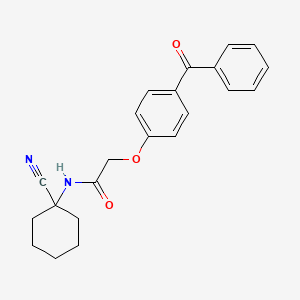
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)
![6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2515793.png)
![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)
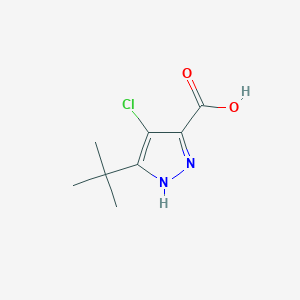
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)
